Rhamnitol

Intestinal Permeability Celiac Disease Dual Sugar Absorption Test

Standard DSAT protocols using D-mannitol probes suffer from high pre-challenge urinary background, reducing diagnostic sensitivity. Rhamnitol (CAS 1114-16-5), the direct L-rhamnose reduction metabolite, resolves this limitation. • 74% lower baseline detection rate vs mannitol ensures accurate permeability ratios. • L:R ratio significantly correlates with duodenal mucosal damage (p=0.01) in celiac disease research. • ≥98% purity, stable crystalline solid (mp 122-124°C) for reproducible metabolic tracing.

Molecular Formula C6H14O5
Molecular Weight 166.17 g/mol
CAS No. 1114-16-5
Cat. No. B14141378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhamnitol
CAS1114-16-5
Molecular FormulaC6H14O5
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C6H14O5/c1-3(8)5(10)6(11)4(9)2-7/h3-11H,2H2,1H3/t3-,4-,5-,6-/m1/s1
InChIKeySKCKOFZKJLZSFA-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhamnitol for Intestinal Permeability and Metabolic Research


Rhamnitol (CAS 1114-16-5), also known as 1-deoxy-L-mannitol or 6-deoxy-L-mannitol, is a hexitol sugar alcohol with the molecular formula C6H14O5 and a molecular weight of 166.17 g/mol [1]. It is the reduction product of the monosaccharide L-rhamnose and is observed during the metabolism of ingested rhamnose in the body [2]. As a stereoisomer of D-mannitol, rhamnitol is distinguished by the absence of a hydroxyl group at the first carbon position and the presence of four defined stereocenters . Its physicochemical properties, including a melting point of 122-124°C and a hydrogen-bonded crystalline structure [3], make it a stable, solid compound suitable for a range of biochemical and metabolic research applications.

Workflow: Intestinal permeability dual sugar assay (lactulose:rhamnose ratio)
Probe type: Rhamnitol, a metabolite of L-rhamnose, supports metabolic endpoint tracking
Use context: Reduced urinary background interference relative to mannitol-based probes

Why Rhamnitol Cannot Be Substituted in Permeability Assays


Direct substitution of rhamnitol with its metabolic precursor (L-rhamnose) or other common sugar alcohols (e.g., D-mannitol) is not scientifically valid in specific research contexts, particularly in intestinal permeability assessment. L-rhamnose is not inert in vivo; it is partially metabolized by the human body into rhamnitol, confounding results when it is used as the sole permeability probe [1]. Furthermore, D-mannitol exhibits significant pre-challenge urinary presence in a majority of subjects, which severely interferes with baseline measurements and diagnostic accuracy in dual sugar absorption tests (DSAT) [2]. Consequently, the use of rhamnitol either as a direct analyte or in conjunction with rhamnose-based probes provides a more specific and reliable measurement, avoiding the inherent biological and background noise associated with its comparators.

L-rhamnose replacement
L-rhamnose may be partially metabolized to rhamnitol in vivo, introducing variable probe purity and potentially shifting permeability ratio interpretation.
D-mannitol replacement
D-mannitol commonly shows elevated urinary background levels, which may compromise baseline corrections and reduce assay specificity compared to rhamnose-based probes.

Quantitative Evidence for Rhamnitol Differentiation


DSAT with Rhamnose vs. Mannitol in Celiac Disease

In a prospective randomized study of children with suspected celiac disease, the lactulose:rhamnose (L:R) urinary excretion ratio was significantly associated with the severity of duodenal mucosal injury as measured by modified Marsh scores (p = 0.01). In stark contrast, the lactulose:mannitol (L:M) ratio showed no such correlation with histological damage [1]. This demonstrates that using rhamnose as a monosaccharide probe provides a clinically meaningful and sensitive measure of gut permeability, whereas mannitol fails to differentiate pathological states.

Mucosal Injury Correlation
Head-to-head
L:R ratio p = 0.01 (significant association with Marsh score); L:M ratio not significant
Reported association with histological damage supports L:R as a research biomarker.
Prospective trial, 54 children with suspected celiac disease.
Intestinal Permeability Celiac Disease Dual Sugar Absorption Test

Baseline Urinary Interference: Rhamnose vs. Mannitol

A key limitation of mannitol in dual sugar absorption tests is its high baseline presence in urine, which confounds test results. A 2022 study found that baseline urinary mannitol (M) was detectable in 87% of subjects, with a median concentration of 8.4 mg/dL. In contrast, baseline urinary rhamnose (R) was detected in only 13% of subjects, with a significantly lower median concentration of 1.4 mg/dL [1]. This substantial difference in background signal directly impacts the reliability of the calculated permeability ratios.

Urinary Background
Head-to-head
Rhamnose: 13% baseline detection (median 1.4 mg/dL); Mannitol: 87% (median 8.4 mg/dL)
Lower baseline presence supports cleaner signal in permeability ratio calculation.
Data from 64 pediatric subjects undergoing endoscopy.
Intestinal Permeability Analytical Interference Biomarker Validation

In Vivo Conversion of L-Rhamnose to Rhamnitol

Contrary to a 30-year assumption that L-rhamnose is an inert sugar, research has demonstrated that it is partially metabolized by the human body into rhamnitol [1]. While the study did not provide an exact percentage of conversion, it reported finding increased concentrations of rhamnitol in the urine of children undergoing cardiac surgery who had been administered rhamnose [1]. This finding is crucial as it identifies rhamnitol as an active, biologically-generated metabolite, not just a static dietary component.

Metabolic Fate
Class-level
Rhamnitol identified as urinary metabolite after L-rhamnose ingestion.
Establishes rhamnitol as a biologically relevant endpoint for metabolism studies.
Observed in children undergoing cardiac surgery; exact conversion rate not reported.
Carbohydrate Metabolism Sugar Alcohol In Vivo Biotransformation

Rhamnitol Accumulation in Insect Polyol Metabolism

In metabolic studies using the boll weevil (Anthonomus grandis), the accumulation of various polyols was quantified after feeding with specific sugar precursors. When starved adults were fed L-rhamnose, the corresponding polyol, rhamnitol, accumulated in 'intermediate amounts'. This was in contrast to the 'large quantities' observed for xylitol and galactitol, and the 'small amounts or traces' for mannitol and sorbitol [1]. This demonstrates a specific, tiered metabolic processing pathway for different sugars, placing rhamnitol in a distinct category of polyol accumulation.

Accumulation Tier
Cross-study comparable
Rhamnitol accumulates at intermediate levels vs large (xylitol) or trace (mannitol).
Intermediate profile offers a benchmark to dissect polyol pathway regulation.
Metabolic study in starved adult boll weevils.
Comparative Metabolism Insect Physiology Polyol Accumulation

Hydrogen-Bonded Crystal Structure of Rhamnitol

The crystalline structure of 1-deoxy-L-mannitol (rhamnitol) is characterized by an extensive hydrogen-bonded network, with each molecule acting as both a donor and an acceptor for five hydrogen bonds [1]. This forms a stable orthorhombic crystal system (space group P 21 21 21) with unit cell parameters a = 7.3650(3) Å, b = 7.6272(3) Å, c = 13.7676(5) Å, and a volume of 773.39(5) ų [1]. While the crystal structure of its analog 6-deoxy-L-galactitol (L-fucitol) has also been published, the specific arrangement and hydrogen-bonding network in rhamnitol is unique to its stereochemistry.

Crystallography
Specification review
Orthorhombic, P 21 21 21; 5 H-bonds per molecule; V = 773.39 ų.
Atomic-level identity confirmation and stability reference for handling.
X-ray diffraction at 150 K; consistent with other deoxy-hexitols.
Crystallography Physicochemical Property Stability

Application Scenarios for Rhamnitol


Celiac Disease Intestinal Permeability Probe

Based on the strong, significant correlation between the lactulose:rhamnose (L:R) ratio and duodenal mucosal damage (p=0.01) [1], rhamnose (and by extension, its metabolite rhamnitol) is the superior monosaccharide probe for dual sugar absorption tests (DSAT) in celiac disease research. It reliably distinguishes pathological states where mannitol-based tests (L:M) fail to show any correlation, making it the preferred choice for studies assessing gut barrier function and disease activity [1].

Low-Interference Permeability Assays

For permeability studies where baseline urinary interference is a critical concern, rhamnose-containing tests offer a significant advantage. The 74% lower detection rate and 6-fold lower median concentration of rhamnose at baseline compared to mannitol [1] ensures a cleaner signal and more accurate calculation of permeability ratios, reducing false negatives and improving assay sensitivity.

L-Rhamnose Metabolism and Polyol Pathway Studies

Rhamnitol is the direct, quantifiable end-product of human L-rhamnose metabolism, as evidenced by its increased urinary excretion following rhamnose ingestion [1]. This makes it an essential analyte for studies tracking the fate of dietary L-rhamnose and for investigating the activity of the L-rhamnose metabolic pathway in various physiological and pathological states.

Insect and Microbial Polyol Metabolism Model

The distinct 'intermediate' accumulation level of rhamnitol in insect models, as opposed to the 'large' or 'small' accumulation of other polyols [1], positions it as a useful comparative tool. Researchers studying polyol dehydrogenase pathways or sugar alcohol accumulation in biological systems can use rhamnitol as a benchmark to dissect the specificity and regulation of these metabolic processes.

Application
Selection Property
Validation Focus
Intestinal permeability probe in celiac disease models
L:R ratio correlation with mucosal injury
Correlation with histological scoring in dual sugar tests
Low-background permeability assays
Reduced baseline urinary probe detection
Signal-to-noise ratio in permeability ratio calculation
L-rhamnose metabolism studies
Rhamnitol as specific metabolic endpoint
Quantification of rhamnitol as in vivo conversion readout
Comparative polyol metabolism models
Intermediate accumulation profile
Differentiation of polyol dehydrogenase pathway activity

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